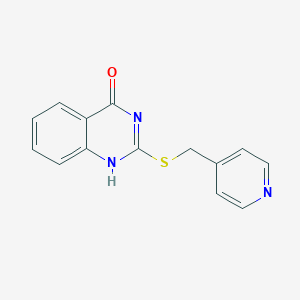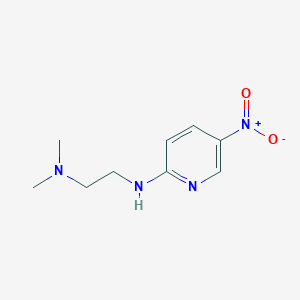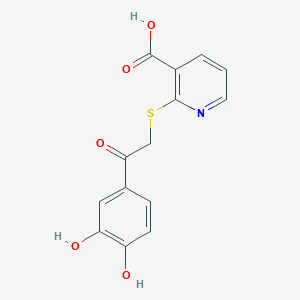![molecular formula C20H24N2O4S B495354 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL](/img/structure/B495354.png)
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL is a complex organic compound with a unique structure that combines benzimidazole, phenoxy, and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl and phenoxy groups. The final step involves the addition of the propanediol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Aplicaciones Científicas De Investigación
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid
- 3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol
Uniqueness
Compared to similar compounds, 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H24N2O4S |
|---|---|
Peso molecular |
388.5g/mol |
Nombre IUPAC |
3-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C20H24N2O4S/c1-2-25-16-7-9-17(10-8-16)26-11-12-27-20-21-18-5-3-4-6-19(18)22(20)13-15(24)14-23/h3-10,15,23-24H,2,11-14H2,1H3 |
Clave InChI |
JJQQUASAUVTLCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
SMILES canónico |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4(3H)-quinazolinone](/img/structure/B495272.png)

![2-[(4-Fluorophenyl)sulfanyl]nicotinic acid](/img/structure/B495274.png)

![S-(4-fluorophenyl) 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B495277.png)
![N-[4-(methylsulfanyl)phenyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495279.png)
![4-({2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B495281.png)
![Methyl 2-[(2-anilino-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B495282.png)
![Methyl 2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495283.png)
![Methyl 2-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495285.png)
![Methyl 2-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)nicotinate](/img/structure/B495286.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)nicotinic acid](/img/structure/B495287.png)
![Methyl 4-[(7-chloro-4-quinolinyl)oxy]benzoate](/img/structure/B495293.png)
